

Technical Dossier: Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-(4-
Compound Name:	(Trifluoromethyl)phenyl)propan-1-
	amine

Cat. No.: B3431113

[Get Quote](#)

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine that belongs to the phenylpropanamine class of compounds. Its structure is distinguished by two key features of significant interest to drug development professionals: a chiral center at the C1 position of the propyl chain and a para-substituted trifluoromethyl (CF₃) group on the phenyl ring. The CF₃ moiety is a well-established bioisostere for a methyl group but imparts profoundly different electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.

This guide provides a comprehensive technical overview of the molecule's core structural and physical attributes. It details a robust, field-proven analytical workflow for identity and purity confirmation, reflecting the rigorous standards required for the characterization of chemical entities in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Identity

The unambiguous identification of a compound is the foundation of all subsequent research. **1-(4-(Trifluoromethyl)phenyl)propan-1-amine** is defined by the following identifiers:

- Systematic IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-amine
- CAS Registry Number: 885276-54-0[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₁₂F₃N[\[1\]](#)[\[2\]](#)
- Canonical SMILES: CCC(C1=CC=C(C=C1)C(F)(F)F)N[\[2\]](#)
- InChI Key: YOETTZCHIABKPH-UHFFFAOYSA-N[\[2\]](#)

The structure features a propyl amine backbone attached to a benzene ring. The trifluoromethyl group is located at the para- (4-) position relative to the propanamine substituent. The carbon atom bonded to both the phenyl ring and the amine group is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.

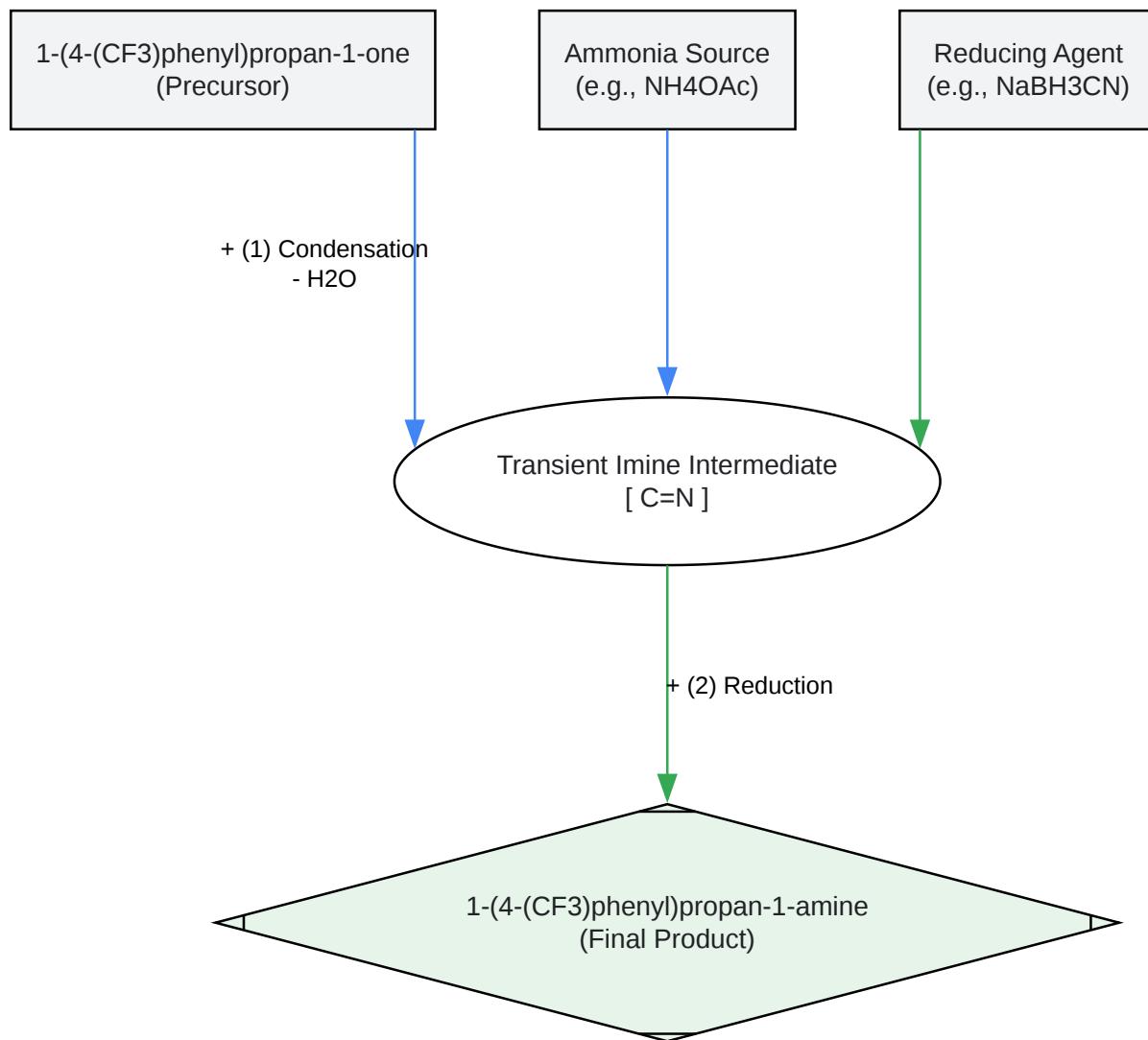
Physicochemical Data Summary

The following table summarizes the key computed and experimentally relevant physical properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing appropriate analytical methods.

Property	Value	Source
Molecular Weight	203.20 g/mol	[1]
Exact Mass	203.09218387 Da	[2]
Density	1.150 g/cm ³ (Predicted)	[2]
Boiling Point	224 °C (Predicted)	[2]
Flash Point	94 °C (Predicted)	[2]
Refractive Index	1.466 (Predicted)	[2]
LogP (Octanol/Water)	2.54 (Predicted)	[2]
Topological Polar Surface Area	26 Å ²	[2]

Conceptual Synthetic Pathway: Reductive Amination

Mechanistic Rationale


A prevalent and highly efficient method for the synthesis of primary amines like **1-(4-(trifluoromethyl)phenyl)propan-1-amine** is the reductive amination of a corresponding ketone precursor. This choice is guided by the wide availability of ketone starting materials and the high yields typically associated with this reaction class. The synthesis logically proceeds from 1-(4-(Trifluoromethyl)phenyl)propan-1-one^{[3][4]}.

The process involves two core transformations, which can be performed in a stepwise or, more efficiently, in a one-pot protocol:

- **Imine Formation:** The ketone carbonyl is condensed with an amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate) under dehydrating conditions to form a transient imine intermediate. This step is reversible and often acid-catalyzed.
- **Reduction:** The C=N double bond of the imine is selectively reduced to a C-N single bond. This is accomplished using a hydride-based reducing agent that is stable under the reaction conditions and chemoselective for the imine over the ketone (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

This strategy is authoritative as it represents a fundamental transformation in organic synthesis, valued for its reliability and operational simplicity.[5]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesis via reductive amination.

Experimental Protocol: Purity and Identity Verification by LC-MS

Principle and Rationale

For any downstream application, particularly in drug development, the purity and structural identity of a compound must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. The liquid chromatography (LC) component separates the target compound from any unreacted starting materials, byproducts, or other impurities based on differential partitioning between a stationary and mobile phase. The mass spectrometry (MS) detector then provides high-fidelity mass information, confirming the molecular weight of the eluting components.

This protocol is designed as a self-validating system. A successful outcome requires the observation of a single, sharp major peak in the chromatogram at a specific retention time, which corresponds to a mass signal matching the exact mass of the protonated target molecule $[M+H]^+$.

Methodology

- Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the **1-(4-(trifluoromethyl)phenyl)propan-1-amine** sample. 1.2. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC-grade) to create a 1 mg/mL stock solution. 1.3. Vortex the solution for 30 seconds to ensure complete dissolution. 1.4. Perform a 1:100 dilution by transferring 10 μ L of the stock solution into 990 μ L of the 50:50 Acetonitrile:Water diluent in an HPLC vial.
- Liquid Chromatography (LC) Parameters:
 - Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 μ m particle size. Rationale: C18 columns provide excellent retention and separation for moderately nonpolar compounds like the target analyte.
 - Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for positive-ion mode MS detection and improves peak shape.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.

- Injection Volume: 2 μ L.
- Column Temperature: 40 °C.
- Gradient Program:
 - 0.0 min: 5% B
 - 1.0 min: 5% B
 - 5.0 min: 95% B
 - 7.0 min: 95% B
 - 7.1 min: 5% B
 - 9.0 min: 5% B (End of run)
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary amine is basic and will readily accept a proton to form a positive ion $[M+H]^+$.
 - Scan Range: m/z 50–500. Rationale: This range comfortably includes the expected mass of the target ion.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 400 °C.

Expected Results for Validation

- Chromatogram (UV/Total Ion Current): A single major peak should be observed. Purity can be estimated by integrating the area of this peak relative to the total area of all peaks detected (>98% for high-purity samples).

- Mass Spectrum: The mass spectrum corresponding to the major chromatographic peak must show a prominent ion at a mass-to-charge ratio (m/z) of 204.099. This value represents the protonated molecule ($[C_{10}H_{12}F_3N + H]^+$), calculated from the compound's monoisotopic mass of 203.092 Da. The presence of this ion confirms the molecular weight and, by extension, the identity of the compound.

Conclusion

This document has detailed the essential molecular structure, physicochemical properties, and a logical synthetic approach for **1-(4-(trifluoromethyl)phenyl)propan-1-amine**. The provided LC-MS protocol offers a robust and self-validating method for confirming the identity and purity of the compound, a critical step for its application in research and development. The combination of its chiral nature and the presence of the trifluoromethyl group makes this molecule a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 001chemical.com [001chemical.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 711-33-1|1-(4-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Dossier: Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3431113#1-4-trifluoromethyl-phenyl-propan-1-amine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com